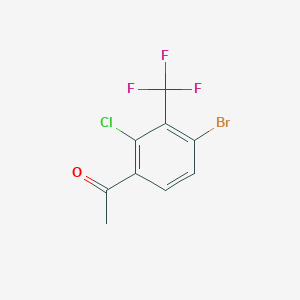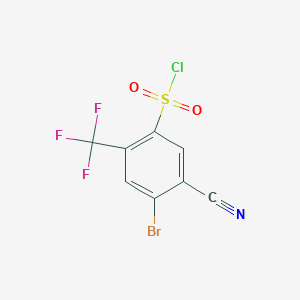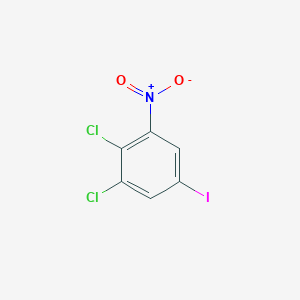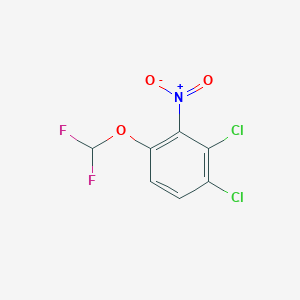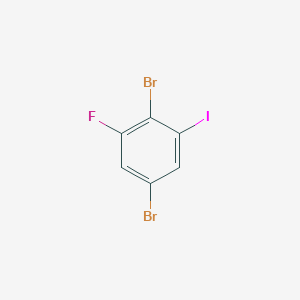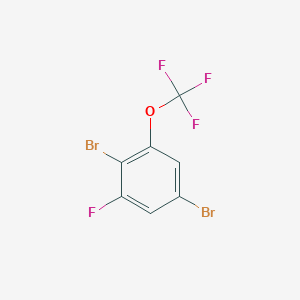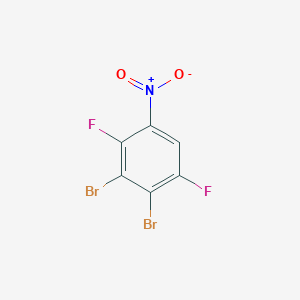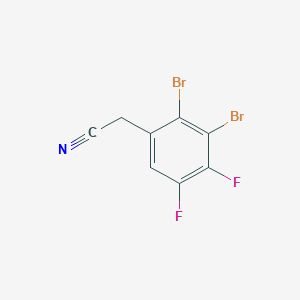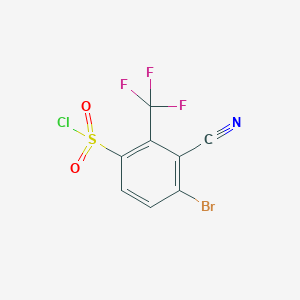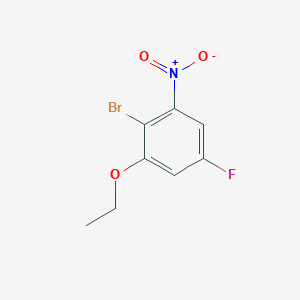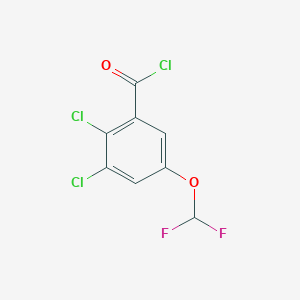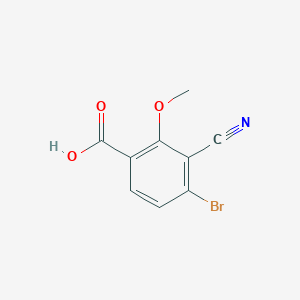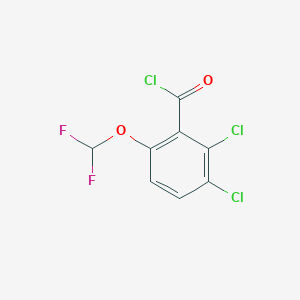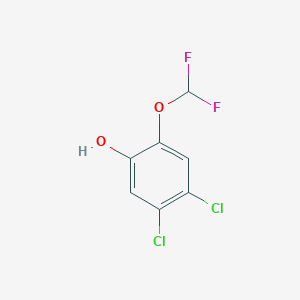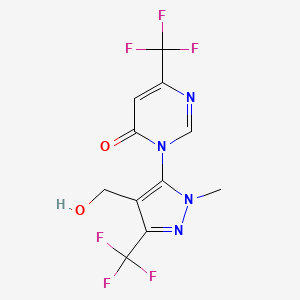
3-(4-(hydroxymethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-6-(trifluoromethyl)pyrimidin-4(3H)-one
Vue d'ensemble
Description
Synthesis Analysis
To evaluate their suitability in drug design, a series of N-trifluoromethyl amines and azoles were synthesized . The development of new synthetic methods from abundant and easily available substrates is highly desirable but still challenging .Molecular Structure Analysis
N-Trifluoromethyl amines and azoles have been synthesized and their stability in aqueous media has been investigated .Chemical Reactions Analysis
N-Trifluoromethyl amines are prone to hydrolysis, whereas N-trifluoromethyl azoles have excellent aqueous stability .Physical And Chemical Properties Analysis
N-Trifluoromethyl azoles can serve as bioisosteres of propyl and butyl azoles . They have a higher lipophilicity and can show increased metabolic stability and Caco-2 permeability compared to their N-methyl analogues .Applications De Recherche Scientifique
Antimicrobial Properties
Compounds related to the chemical structure have been investigated for their potential antimicrobial properties. A study by Holla et al. (2006) explored the synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives, revealing their significant antibacterial and antifungal activities. This indicates a potential application in developing new antimicrobial agents.
Antitumor and Antifungal Pharmacophore Sites
The chemical structure's derivatives have been studied for their antitumor and antifungal properties. A study by Titi et al. (2020) synthesized hydroxymethyl pyrazole derivatives, identifying specific pharmacophore sites that could be effective against breast cancer and microbes.
Synthesis of Heterocyclic Compounds
Research by Flores et al. (2006) focused on the synthesis of 2-(5-aryl-3-styryl-4,5-dihydro-1H-pyrazol-1-yl)-4-(trifluoromethyl)pyrimidines, a process integral to developing new heterocyclic compounds with potential pharmaceutical applications.
Heteroaromatic Ligands
The compound and its derivatives are also useful in synthesizing heteroaromatic ligands. A study by Ivashchenko et al. (1980) involved the synthesis of pyrimidine ring-containing heteroaromatic ligands, which are important in various chemical and biological processes.
Human Enzyme Inhibition
The derivatives of this compound have been evaluated for their ability to inhibit human enzymes. Zanatta et al. (2020) synthesized novel pyrazolyl-pyrimidine hybrids and tested them for human acetylcholinesterase and butyrylcholinesterase inhibition, indicating potential therapeutic applications.
Anti-inflammatory and Antimicrobial Agents
Compounds related to the structure have been assessed for their anti-inflammatory and antimicrobial properties. A study by Aggarwal et al. (2014) synthesized a series of pyrazolo[1,5-a]pyrimidines that exhibited anti-inflammatory activity and antimicrobial effectiveness.
Orientations Futures
Propriétés
IUPAC Name |
3-[4-(hydroxymethyl)-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-6-(trifluoromethyl)pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F6N4O2/c1-20-9(5(3-22)8(19-20)11(15,16)17)21-4-18-6(2-7(21)23)10(12,13)14/h2,4,22H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUYOHPJMLOGHTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)CO)N2C=NC(=CC2=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(hydroxymethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-6-(trifluoromethyl)pyrimidin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



